molecular formula C12H14N2O2 B009530 Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate CAS No. 107553-81-1

Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate

Cat. No.: B009530
CAS No.: 107553-81-1
M. Wt: 218.25 g/mol
InChI Key: UKRKHFCSBQHMHV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Azomycin can be synthesized through several methods. One common synthetic route involves the nitration of imidazole. The reaction typically requires a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the 2-nitroimidazole product .

Another method involves the use of biocatalysis. An efficient N-oxygenase enzyme from Saccharothrix sp. has been characterized for its ability to catalyze the transformation of 2-aminoimidazole to azomycin. This biocatalytic method offers a more environmentally friendly alternative to traditional chemical synthesis .

Industrial Production Methods

Industrial production of azomycin typically involves large-scale chemical synthesis using the nitration method. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products. The biocatalytic method is also being explored for industrial applications due to its potential for lower environmental impact and higher specificity .

Chemical Reactions Analysis

Types of Reactions

Azomycin undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium dithionite.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Mechanism of Action

Azomycin exerts its effects primarily through the reduction of its nitro group to reactive intermediates, such as nitroso and hydroxylamine derivatives. These intermediates can cause DNA damage and inhibit DNA synthesis, leading to cell death. The molecular targets of azomycin include DNA and various enzymes involved in DNA replication and repair .

Comparison with Similar Compounds

Azomycin is similar to other nitroimidazole compounds, such as metronidazole, tinidazole, and benznidazole. These compounds share a common nitroimidazole core structure and exhibit antimicrobial properties. azomycin is unique in its natural origin and its specific activity against hypoxic cells .

List of Similar Compounds

Properties

CAS No.

107553-81-1

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

methyl 4-(2-cyanopropan-2-ylamino)benzoate

InChI

InChI=1S/C12H14N2O2/c1-12(2,8-13)14-10-6-4-9(5-7-10)11(15)16-3/h4-7,14H,1-3H3

InChI Key

UKRKHFCSBQHMHV-UHFFFAOYSA-N

SMILES

CC(C)(C#N)NC1=CC=C(C=C1)C(=O)OC

Canonical SMILES

CC(C)(C#N)NC1=CC=C(C=C1)C(=O)OC

Synonyms

METHYL 4-(2-CYANOPROPAN-2-YLAMINO)BENZOATE

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-aminobenzoic acid methyl ester (0.32 g, 2.12 mmol), acetonecyanohydrin (3 ml) and sodium sulfate (1 g) was refluxed for 15 hours. After filtration to remove the sodium sulfate, the filtrate was washed with brine and extracted with ethyl acetate. The organic layer was concentrated and chromatographed (dichloromethane:acetone, 60:40) to yield 4-[(cyanodimethylmethyl)-amino]-benzoic acid methyl ester (49b) (0.398 g, 1.95 mmol, 92%) as a white solid.
Quantity
0.32 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One

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